N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.28 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Preparation Methods
The synthesis of N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:
- N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
- N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
- 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
N-cyclopentyl-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14-7-9(11(13-14)16-2)10(15)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRIDEMTXLTDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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